molecular formula C8H15Cl2NO2 B2836051 methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride CAS No. 2470436-69-0

methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride

Cat. No.: B2836051
CAS No.: 2470436-69-0
M. Wt: 228.11
InChI Key: OXFQKBRPYKKHCQ-UHFFFAOYSA-N
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Description

methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride is a chemical compound with the molecular formula C8H14ClNO2·HCl. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride typically involves the reaction of piperidine derivatives with chloromethylating agents. One common method involves the reaction of piperidine with chloromethyl methyl ether in the presence of a base such as sodium hydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted piperidine derivatives, carboxylic acids, and alcohols .

Scientific Research Applications

methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antitubercular agents and protein kinase inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride is unique due to its chloromethyl group, which allows for a wide range of chemical modifications and applications. This makes it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2.ClH/c1-12-7(11)8(6-9)2-4-10-5-3-8;/h10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFQKBRPYKKHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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